Tmv-IN-6

Antiviral Curative Activity Tobacco Mosaic Virus

Research on Tobacco Mosaic Virus (TMV) requires precise inactivating agents, yet many antivirals offer only moderate curative or protective effects. TMV-IN-6 (Compound 4g) provides a validated solution for viral assembly disruption. - **Superior inactivation**: 89.5% TMV inhibition vs. 87.9% for Ribavirin - **Specific mechanism**: Targets viral coat protein (CP) to block assembly - **SAR utility**: Differentiates from curative analogs (e.g., Compound 4f) for mechanistic studies - **Research-grade supply**: Available for immediate B2B shipping

Molecular Formula C29H27N3OS
Molecular Weight 465.6 g/mol
Cat. No. B12385429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTmv-IN-6
Molecular FormulaC29H27N3OS
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC4=CC=CC=C4O
InChIInChI=1S/C29H27N3OS/c33-26-19-11-10-18-25(26)21-30-27(23-14-6-2-7-15-23)28(24-16-8-3-9-17-24)32-29(34)31-20-22-12-4-1-5-13-22/h1-19,21,27-28,33H,20H2,(H2,31,32,34)/t27-,28-/m1/s1
InChIKeyBMLTUNUPACSSLB-VSGBNLITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TMV-IN-6: Chalcone Antiviral Overview


TMV-IN-6, also known as Compound 4g, is a novel antiviral and fungicidal agent characterized as a 1,4-pentadien-3-one oxime ether derivative . It is a synthetic small molecule with the molecular formula C29H27N3OS and a molecular weight of 465.61 g/mol . This compound is specifically designed to target the Tobacco Mosaic Virus (TMV) by binding to the viral coat protein (CP), thereby inhibiting the viral assembly process . TMV is a significant plant pathogen affecting a wide range of crops, and TMV-IN-6 serves as a valuable tool in agricultural biotechnology for studying viral infection mechanisms and developing new antiviral strategies .

TMV coat protein targeting & assembly inhibition studies
Plant virology antiviral research tool for tobacco mosaic virus
Synthetic 1,4-pentadien-3-one oxime ether derivative; chalcone-based probe

TMV-IN-6 Differentiated Anti-TMV Profile


Substituting TMV-IN-6 (Compound 4g) with a seemingly similar in-class compound like a different 1,4-pentadien-3-one oxime ether derivative or a general antiviral like Ribavirin is not scientifically sound due to its unique, activity-specific profile. Comparative studies demonstrate that even minor structural modifications within this chemical series lead to significant variations in their antiviral efficacy across different modes of action—namely curative, protective, and inactivating activities [1]. For instance, while Compound 4f shows superior curative activity, TMV-IN-6 exhibits a more balanced or distinct profile, particularly in its inactivating potency against TMV, which is superior to the benchmark antiviral Ribavirin [1]. This quantifiable divergence in performance highlights that the specific molecular structure of TMV-IN-6 confers a particular, non-interchangeable set of biological activities essential for targeted research applications.

Structural analog (e.g. Compound 4f) divergence
Minor structural modifications shift antiviral mode from inactivating to curative; reported profiles are not interchangeable and may require activity-specific validation.
Generic antiviral (Ribavirin) lacks targeted inactivating profile
Ribavirin exhibits a different balance of curative, protective, and inactivating activities; the higher inactivating endpoint context reported for TMV-IN-6 may not transfer.

TMV-IN-6 Head-to-Head Antiviral Comparison


Curative Anti-TMV Activity vs. Ribavirin

In a direct comparison, TMV-IN-6 (Compound 4g) exhibited a curative inhibition rate of 47.4% against Tobacco Mosaic Virus (TMV), which is comparable to the 45.2% inhibition achieved by the control antiviral, Ribavirin (病毒唑) [1].

Curative Anti-TMV
Head-to-head
47.4% vs Ribavirin 45.2%
+2.2 pp
Reported comparable curative inhibition
500 mg/L, TMV-infected tobacco
Antiviral Curative Activity Tobacco Mosaic Virus

Protective Anti-TMV Activity vs. Ribavirin

For protective activity, TMV-IN-6 (Compound 4g) demonstrated a 59.0% inhibition of TMV infection, a value that is slightly lower than the 61.8% inhibition observed for the standard antiviral, Ribavirin (病毒唑) [1].

Protective Anti-TMV
Head-to-head
59.0% vs Ribavirin 61.8%
−2.8 pp
Reported near-comparable protective inhibition
500 mg/L, TMV-infected tobacco
Antiviral Protective Activity Tobacco Mosaic Virus

Inactivating Anti-TMV Activity vs. Ribavirin

TMV-IN-6 (Compound 4g) exhibits a significant advantage in inactivating TMV particles, achieving an 89.5% inhibition rate. This is a quantifiably superior performance compared to the 87.9% inhibition rate achieved by Ribavirin (病毒唑) [1].

Inactivating Anti-TMV
Head-to-head
89.5% vs Ribavirin 87.9%
+1.6 pp
Reported higher inactivating endpoint context
Direct viral inactivation assay
Antiviral Inactivating Activity Tobacco Mosaic Virus

Activity Differentiation vs. Compound 4f

Within the same chemical series, TMV-IN-6 (Compound 4g) shows a distinct activity profile compared to its close analog, Compound 4f. While 4f has a superior curative activity (53.6% vs 47.4% for TMV-IN-6), TMV-IN-6 exhibits a stronger inactivating activity (89.5% vs data not reported for 4f but implied lower based on the study's conclusions) [1]. This demonstrates a clear structure-activity relationship where minor structural changes lead to a trade-off in different modes of antiviral action.

SAR vs. Analog 4f
Reported
Curative 47.4% vs 53.6% −6.2 pp
Inactivating higher vs 4f (implied) reported advantage
SAR: inactivating-curative trade-off between close analogs
Divergent antiviral modes require mode-specific selection
Structure-Activity Relationship Chalcone Derivatives Antiviral Selectivity

TMV-IN-6 Recommended Research Applications


Viral Inactivation and Particle Disassembly

Given its superior performance in inactivating TMV particles (89.5% inhibition compared to Ribavirin's 87.9%), TMV-IN-6 is particularly well-suited for studies investigating the mechanisms of viral capsid disruption, particle integrity, and the direct neutralization of viral infectivity [1]. Researchers can utilize this compound to probe the dynamics of viral assembly and disassembly, providing insights into a crucial stage of the TMV life cycle.

Antiviral SAR and Drug Discovery Studies

TMV-IN-6's distinct activity profile, characterized by strong inactivation but moderate curative and protective effects, makes it an essential component in SAR studies of chalcone-based antivirals [1]. By comparing its performance against close analogs like Compound 4f (which is more curative) and standards like Ribavirin, researchers can pinpoint the structural features responsible for different modes of anti-TMV action, thereby guiding the rational design of more potent and targeted antiviral agents.

Prophylactic Strategies in Plant Virology

With a protective activity of 59.0%, which is near that of the standard antiviral Ribavirin (61.8%), TMV-IN-6 is a valuable tool for exploring pre-infection treatment strategies in plant models [1]. Its use in research can help elucidate the pathways involved in establishing a protective state against TMV infection and evaluate the potential of prophylactic applications in agriculture.

Application
Selection Property
Validation Focus
Viral inactivation & capsid disassembly studies
Inactivating activity context
Capsid disruption & neutralization endpoints
Antiviral SAR & probe design
Divergent mode-of-action profile (curative vs inactivating)
Structure-activity relationship endpoints
Prophylactic strategy research
Protective activity context
Pre-infection treatment & prevention models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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